Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SPRi 3 is an inhibitor of sepiapterin reductase (SPR), an enzyme that catalyzes the formation of tetrahydrobiopterin (BH4), with IC50 values of 62 and 14 nM for the recombinant human and rat enzymes, respectively. It is selective for SPR over GTP cyclohydroxylase 1 (GCH1) in primary mouse dorsal root ganglia sensory neurons at 10 µM. SPRi 3 (50 µM) inhibits proliferation of anti-CD3 and anti-CD28 antibody-stimulated isolated human peripheral blood mononuclear cells (PBMCs) or CD4+ T cells. Intraperitoneal administration of SPRi 3 (300 mg/kg) decreases brain BH4 levels and reduces mechanical allodynia in mouse models of peripheral neuropathy induced by spared nerve injury (SNI) or chronic constriction injury (CCI). It also decreases macrophage infiltration and thermal hyperalgesia in the inflamed joints of a mouse model of rheumatoid arthritis induced by complete Freund's adjuvant (CFA) at the same dose. SPRi3 is a novel potent sepiapterin reductase (spr) inhibitor, attenuating proliferation of cd4+ t cells
SRT2183 is a Sirt1 activator, currently being developed by Sirtris Pharmaceuticals. SRT2183 has similar activity in the body to another SIRT1 activator SRT1720 , but is closer in potency to resveratrol. In animal studies it was found to improve insulin sensitivity and lower plasma glucose levels in fat, muscle and liver tissue, and increased mitochondrial and metabolic function. However, the claim that SRT2183 is a SIRT1 activator has been questioned and further defended.
SRT3109 is a CXCR2 ligand. CXCR2 ligands are potent chemoattractants for neutrophils and play a key role in the emigration of neutrophils from the blood to sites of tissue inflammation. Moreover, CXCR2 signaling may also regulate neutrophil mobilization from the bone marrow. Deletion of the chemokine receptor CXCR2 prevents the recruitment of neutrophils into tissues and subsequent development of experimental Lyme arthritis.
SRT 3025 is an activator of sirtuin 1 (SIRT1). It increases SIRT1 levels in, and inhibits RANKL-induced osteoclastogenesis of, mouse bone marrow-derived macrophages (BMDMs) when used at a concentration of 2 µM. SRT 3025 inhibits the proliferation of SU. 6.86 pancreatic adenocarcinoma cells (IC50 = 0.98 µM). It decreases plasma levels of LDL, VLDL, and total cholesterol in ApoE-/- mice fed a high-cholesterol diet when administered at a dose of 3.18 g/kg. SRT3025 is a potent and selective Sirt1 activator. SRT3025 Inhibits RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells. SRT3025 down-regulates sclerostin and rescues ovariectomy-induced bone loss and biomechanical deterioration in female mice. SRT3025 provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression.